molecular formula C8H9N3O B15242242 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15242242
M. Wt: 163.18 g/mol
InChI Key: RYDOXJYXHQHFCV-UHFFFAOYSA-N
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Description

6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The unique structure of this compound, which includes a fused pyrazole and pyrimidine ring system, contributes to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminopyrazoles with alkynes in the presence of catalysts such as potassium hydrogen sulfate (KHSO4) in aqueous ethanol. This reaction proceeds through an initial condensation followed by intramolecular cyclization to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For example, the Suzuki–Miyaura cross-coupling reaction has been employed to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring, resulting in high yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-5-6(2)11-7(3-4-9-11)10-8(5)12/h3-4H,1-2H3,(H,10,12)

InChI Key

RYDOXJYXHQHFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC=N2)NC1=O)C

Origin of Product

United States

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